6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
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Overview
Description
6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a difluorocyclobutane moiety, a pyrrolo[3,4-c]pyrrole ring, and a purine base
Preparation Methods
The synthesis of 6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the difluorocyclobutane intermediate, followed by its incorporation into the pyrrolo[3,4-c]pyrrole framework. The final step involves the attachment of the purine base to the pyrrole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction could produce difluorocyclobutanol compounds .
Scientific Research Applications
6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions between small molecules and biological macromolecules. In medicine, it has potential as a therapeutic agent due to its unique structural features. Additionally, this compound finds applications in the industry as a precursor for the synthesis of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets and pathways. The difluorocyclobutane moiety may interact with enzymes or receptors, leading to modulation of their activity. The pyrrolo[3,4-c]pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine stands out due to its unique combination of structural elements. Similar compounds include 5-arylhexahydropyrrolo[3,4-c]pyrrol-2-yl derivatives and other purine-based molecules. The presence of the difluorocyclobutane moiety distinguishes it from other pyrrolo[3,4-c]pyrrole compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22F2N6O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H22F2N6O/c1-2-24-10-23-14-15(24)21-9-22-16(14)25-5-12-7-26(8-13(12)6-25)17(27)11-3-18(19,20)4-11/h9-13H,2-8H2,1H3 |
InChI Key |
ZUSXMAKEEDZBRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F |
Origin of Product |
United States |
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